An In-depth Technical Guide to the Chemical Properties of 3,5-Di(trifluoromethyl)benzene-1-carbothioamide
An In-depth Technical Guide to the Chemical Properties of 3,5-Di(trifluoromethyl)benzene-1-carbothioamide
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of Fluorinated Thioamides in Modern Chemistry
The strategic incorporation of fluorine atoms into organic molecules has become a cornerstone of modern medicinal chemistry and materials science. The unique electronic properties of fluorine can profoundly influence a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets[1]. The 3,5-bis(trifluoromethyl)phenyl motif, in particular, is a recurring pharmacophore in a variety of biologically active compounds, valued for its strong electron-withdrawing nature and steric bulk. When this moiety is coupled with a thioamide functional group—a bioisostere of the ubiquitous amide bond—the resultant molecule, 3,5-Di(trifluoromethyl)benzene-1-carbothioamide, presents a compelling scaffold for further chemical exploration and drug discovery.
This technical guide offers a comprehensive overview of the core chemical properties of 3,5-Di(trifluoromethyl)benzene-1-carbothioamide. As senior application scientists, our goal is to provide not just a compilation of data, but a cohesive narrative that explains the causality behind its synthesis, reactivity, and spectral characteristics. This document is designed to empower researchers to confidently handle, modify, and deploy this versatile chemical entity in their research endeavors.
Molecular Structure and Physicochemical Properties
3,5-Di(trifluoromethyl)benzene-1-carbothioamide is a crystalline solid at room temperature. The presence of two trifluoromethyl groups on the aromatic ring significantly influences its electronic and physical properties.
Diagram: Chemical Structure of 3,5-Di(trifluoromethyl)benzene-1-carbothioamide
A 2D representation of the molecular structure.
| Property | Value | Source |
| CAS Number | 317319-15-6 | [2][3][4] |
| Molecular Formula | C₉H₅F₆NS | [2][3][4] |
| Molecular Weight | 273.20 g/mol | [2][3][4] |
| Appearance | Yellow crystals or powder | [3] |
| Melting Point | 109.0-119.0 °C | [3] |
| Purity (typical) | ≥96.0% (GC) | [3] |
Synthesis of 3,5-Di(trifluoromethyl)benzene-1-carbothioamide
The synthesis of this thioamide can be approached through two primary, reliable routes: the thionation of the corresponding benzamide and the direct conversion from the benzonitrile. The choice of method often depends on the availability of starting materials and the desired scale of the reaction.
Route 1: Thionation of 3,5-Bis(trifluoromethyl)benzamide
This is a widely employed and generally high-yielding method for the synthesis of thioamides. The core of this transformation is the replacement of the carbonyl oxygen with a sulfur atom.
Reaction Scheme:
Causality in Reagent Selection:
The most common and effective thionating agent for this transformation is Lawesson's Reagent (2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane-2,4-disulfide)[5][6][7][8][9]. Its popularity stems from its mild reaction conditions and high efficiency compared to alternatives like phosphorus pentasulfide (P₄S₁₀), which often requires harsher conditions[5]. The reaction proceeds via a thiaoxaphosphetane intermediate, driven by the formation of a stable P=O bond[9].
Experimental Protocol: Thionation with Lawesson's Reagent
This protocol is adapted from general procedures for the thionation of amides[5][7].
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), dissolve 3,5-bis(trifluoromethyl)benzamide (1.0 eq) in a suitable anhydrous solvent such as toluene or tetrahydrofuran (THF).
-
Reagent Addition: Add Lawesson's Reagent (0.5-0.6 eq) to the solution. While a stoichiometric amount is 0.5 equivalents, a slight excess may be used to ensure complete conversion.
-
Reaction Conditions: The reaction mixture is typically heated to reflux. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting amide is consumed. Reaction times can vary from a few hours to overnight.
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature.
-
If by-products from Lawesson's reagent are problematic for purification, a work-up procedure involving quenching with a reagent like ethylene glycol can be employed to decompose these phosphorus-containing species[7][8].
-
The solvent is removed under reduced pressure.
-
The crude product is then subjected to an aqueous work-up, typically by partitioning between an organic solvent (e.g., ethyl acetate or dichloromethane) and water.
-
The organic layer is washed with brine, dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and concentrated.
-
The final purification is achieved by column chromatography on silica gel or by recrystallization to yield the pure 3,5-Di(trifluoromethyl)benzene-1-carbothioamide.
-
Diagram: Synthetic Workflow for Thionation
Workflow for the synthesis of the thioamide via thionation.
Route 2: Conversion from 3,5-Bis(trifluoromethyl)benzonitrile
An alternative route involves the addition of a sulfur source to the corresponding nitrile. This method can be advantageous if the benzonitrile is more readily available than the benzamide.
Reaction Scheme:
Sulfur Sources and Reaction Conditions:
Commonly, gaseous hydrogen sulfide (H₂S) is used in the presence of a base catalyst[10][11]. However, due to the toxicity and handling difficulties of H₂S, alternative methods using reagents like sodium hydrosulfide (NaSH) have been developed. For instance, treating the nitrile with sodium hydrogen sulfide monohydrate in a polar aprotic solvent like N,N-dimethylformamide (DMF) can yield the desired thioamide[12]. The electron-withdrawing trifluoromethyl groups on the aromatic ring facilitate the nucleophilic attack of the hydrosulfide ion on the nitrile carbon.
Spectral Properties and Characterization
Unambiguous characterization of the synthesized compound is paramount. The following sections detail the expected spectral data for 3,5-Di(trifluoromethyl)benzene-1-carbothioamide, based on the analysis of its structural components and comparison with related molecules.
¹H NMR Spectroscopy
The proton NMR spectrum is expected to be relatively simple.
-
Aromatic Protons: The substitution pattern of the benzene ring will give rise to two distinct signals. The proton at the C4 position (para to the thioamide group) will appear as a singlet, while the two equivalent protons at the C2 and C6 positions (ortho to the thioamide group) will also appear as a singlet. Due to the strong electron-withdrawing effect of the two trifluoromethyl groups and the thioamide group, these aromatic protons will be shifted downfield, likely in the range of δ 8.0-8.5 ppm .
-
Amide Protons (-NH₂): The two protons of the primary thioamide will appear as a broad singlet. Its chemical shift can be highly variable depending on the solvent, concentration, and temperature, but it is typically observed in the range of δ 7.5-9.5 ppm .
¹³C NMR Spectroscopy
The carbon NMR spectrum will provide key information about the carbon framework.
-
Thioamide Carbon (C=S): The thiocarbonyl carbon is significantly deshielded and will appear far downfield, typically in the range of δ 190-210 ppm . This is a characteristic peak for thioamides and distinguishes it clearly from the amide carbonyl of the starting material (typically δ 165-175 ppm).
-
Aromatic Carbons:
-
The carbon attached to the thioamide group (C1) will be found around δ 135-145 ppm .
-
The carbons bearing the trifluoromethyl groups (C3 and C5) will appear as quartets due to coupling with the three fluorine atoms (¹JCF). These are expected around δ 130-135 ppm .
-
The trifluoromethyl carbons themselves (CF₃) will also be quartets and are typically found around δ 120-125 ppm .
-
The unsubstituted aromatic carbons (C2, C4, C6) will appear in the aromatic region, with their specific shifts influenced by the surrounding substituents.
-
¹⁹F NMR Spectroscopy
Fluorine-19 NMR is a powerful tool for confirming the presence and electronic environment of the trifluoromethyl groups.
-
A single signal is expected for the six equivalent fluorine atoms of the two CF₃ groups.
-
For a 3,5-bis(trifluoromethyl)phenyl group, this signal typically appears around δ -63 ppm (relative to CFCl₃)[13].
Infrared (IR) Spectroscopy
The IR spectrum will show characteristic absorption bands for the functional groups present.
-
N-H Stretching: The thioamide N-H bonds will give rise to one or two bands in the region of 3100-3400 cm⁻¹ .
-
C=S Stretching: The thiocarbonyl stretch is a key diagnostic peak. It is typically weaker than a C=O stretch and is found in the range of 1020-1250 cm⁻¹ .
-
C-F Stretching: Strong absorption bands corresponding to the C-F bonds of the trifluoromethyl groups will be prominent in the region of 1100-1350 cm⁻¹ .
-
Aromatic C-H and C=C Stretching: These will be observed in their usual regions, approximately 3000-3100 cm⁻¹ and 1450-1600 cm⁻¹ , respectively.
Mass Spectrometry
Mass spectrometry will confirm the molecular weight of the compound.
-
Molecular Ion (M⁺): The expected molecular ion peak for C₉H₅F₆NS will be at m/z = 273.00 .
-
Fragmentation Pattern: Common fragmentation pathways may include the loss of the thioamide group or the trifluoromethyl groups.
Chemical Reactivity and Stability
The reactivity of 3,5-Di(trifluoromethyl)benzene-1-carbothioamide is governed by the interplay between the thioamide functional group and the electron-deficient aromatic ring.
-
Stability: Thioamides are generally stable compounds under neutral conditions and can be stored at room temperature. However, they are more susceptible to hydrolysis under both acidic and basic conditions than their amide counterparts, which would convert the thioamide back to the corresponding amide or carboxylate. They are generally stable in common non-nucleophilic organic solvents like dichloromethane, THF, and toluene[14].
-
Reactivity of the Thioamide Group: The thiocarbonyl group is more polarized and the sulfur atom is a better nucleophile than the carbonyl oxygen. The carbon atom is also more electrophilic. This makes the thioamide group a versatile handle for further synthetic transformations, such as the synthesis of thiazoles and other sulfur-containing heterocycles.
-
Influence of Trifluoromethyl Groups: The two CF₃ groups are strongly electron-withdrawing, which deactivates the aromatic ring towards electrophilic aromatic substitution. Conversely, it makes the ring more susceptible to nucleophilic aromatic substitution, although this would require harsh conditions. In a drug development context, these groups are known to block metabolic oxidation of the aromatic ring, thereby increasing the metabolic stability and half-life of the molecule[1].
Applications in Drug Discovery and Development
While specific studies detailing the use of 3,5-Di(trifluoromethyl)benzene-1-carbothioamide as a lead compound are not widely published, the structural motifs it contains are of significant interest to medicinal chemists.
-
Thioamide as an Amide Bioisostere: The thioamide group can serve as a replacement for an amide bond in a biologically active molecule. This substitution can alter the molecule's hydrogen bonding capacity, conformational preferences, and electronic properties, potentially leading to improved potency, selectivity, or pharmacokinetic properties[15].
-
The 3,5-Bis(trifluoromethyl)phenyl Moiety in Bioactive Molecules: This group is a key component in a number of therapeutic agents and clinical candidates. For instance, it is found in compounds designed as antagonists for substance P (neurokinin-1) receptors, which are targets for treating inflammatory diseases and psychiatric disorders[16]. Additionally, derivatives containing this moiety have been investigated as potential inhibitors of Cholesteryl Ester Transfer Protein (CETP), a target for managing dyslipidemia[17].
The combination of these two features in a single, synthetically accessible molecule makes 3,5-Di(trifluoromethyl)benzene-1-carbothioamide a valuable building block for the synthesis of novel compounds with potential therapeutic applications.
Diagram: Logic of Application in Drug Discovery
The rationale for the utility of this compound in medicinal chemistry.
Conclusion
3,5-Di(trifluoromethyl)benzene-1-carbothioamide is a chemical entity with a rich set of properties that make it highly relevant to contemporary chemical research, particularly in the field of drug development. Its synthesis is straightforward, relying on well-established thionation chemistry. The strong electron-withdrawing nature of the bis(trifluoromethyl)phenyl ring, combined with the unique characteristics of the thioamide group, provides a platform for creating molecules with enhanced metabolic stability and potentially novel biological activities. This guide has provided the foundational knowledge of its synthesis, characterization, and reactivity, intended to serve as a practical resource for scientists aiming to leverage the potential of this fluorinated building block.
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